

Application Notes and Protocols for Fatty Acid Oxidation Assays Using CP-640186

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Compound of Interest

Compound Name: CP-640186

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Introduction

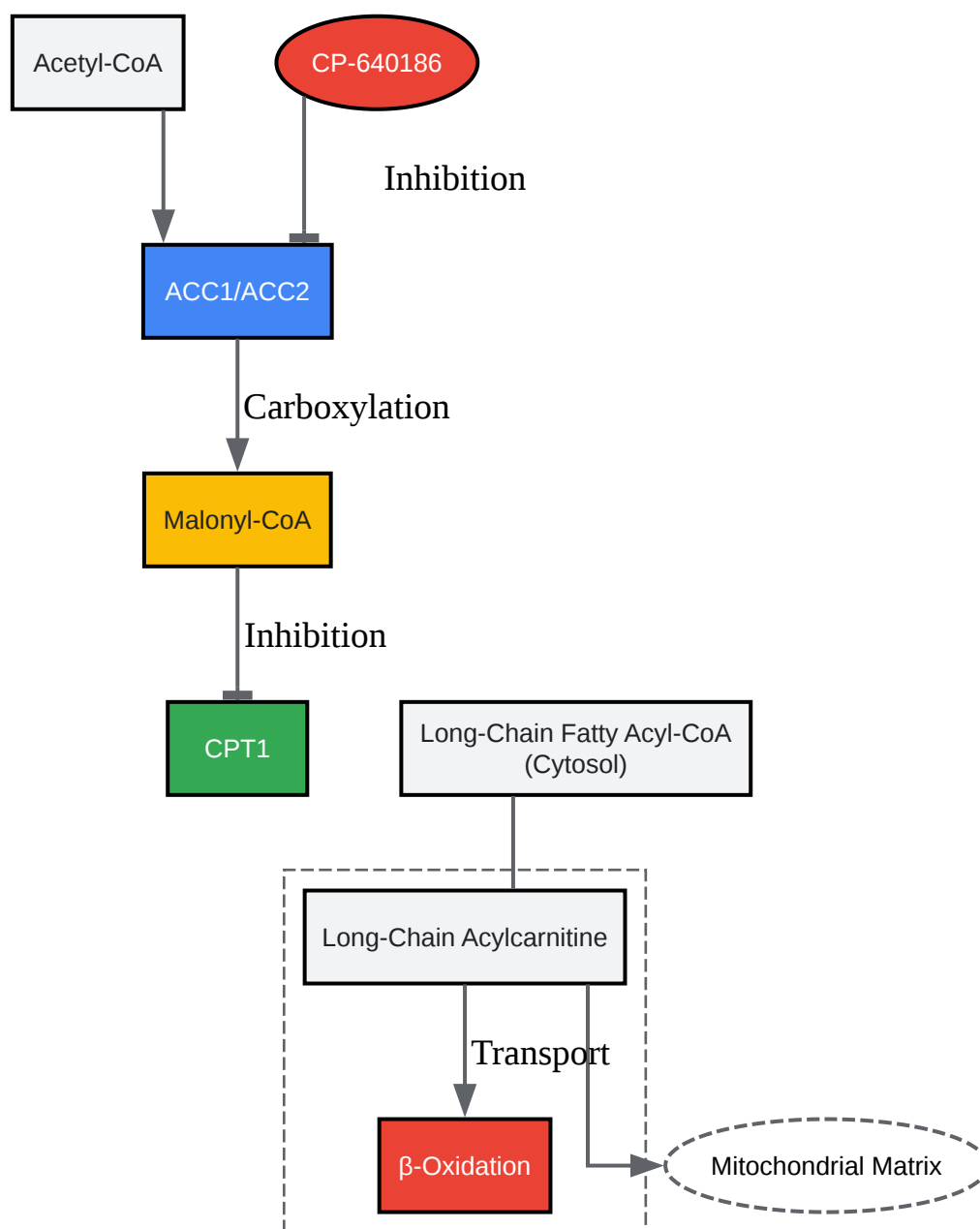
Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for cellular energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The dysregulation of FAO is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. A key regulator of this pathway is Acetyl-CoA Carboxylase (ACC), which synthesizes malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid uptake.

CP-640186 is a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2.^{[1][2][3][4]} By inhibiting ACC, **CP-640186** reduces the intracellular concentration of malonyl-CoA, leading to the disinhibition of CPT1 and a subsequent increase in the rate of fatty acid oxidation.^[1] This makes **CP-640186** a valuable pharmacological tool for studying the role of FAO in various physiological and pathological contexts.

These application notes provide detailed protocols for utilizing **CP-640186** in cell-based fatty acid oxidation assays, along with key quantitative data and visualizations to facilitate experimental design and data interpretation.

Mechanism of Action of CP-640186

CP-640186 inhibits the carboxyltransferase (CT) domain of both ACC1 and ACC2, preventing the carboxylation of acetyl-CoA to form malonyl-CoA.[5][6] This reduction in malonyl-CoA levels relieves the allosteric inhibition of CPT1, allowing for increased transport of long-chain fatty acids into the mitochondria for subsequent β -oxidation.



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Figure 1: Simplified signaling pathway of **CP-640186** action.

Quantitative Data for CP-640186

The following tables summarize the key in vitro and in vivo efficacy parameters of **CP-640186**.

Parameter	Target	Species	Value	Reference
IC50	Rat Liver ACC1	Rat	53 nM	[3] [4]
Rat Skeletal Muscle ACC2	Rat	61 nM	[3] [4]	
HepG2 Cell ACC	Human	~55 nM	[1] [2]	
EC50	Fatty Acid Synthesis Inhibition (HepG2 cells)	Human	0.62 μ M	[4]
Triglyceride Synthesis Inhibition (HepG2 cells)	Human	1.8 μ M	[4]	
Palmitate Oxidation Stimulation (C2C12 cells)	Mouse	57 nM	[1] [3] [4]	
Palmitate Oxidation Stimulation (Rat epitrochlearis muscle)	Rat	1.3 μ M	[1] [3] [4]	
ED50	Malonyl-CoA Lowering (Rat Liver)	Rat	55 mg/kg	[1] [2]
Malonyl-CoA Lowering (Rat Soleus Muscle)	Rat	6 mg/kg	[1] [2]	
Fatty Acid Synthesis Inhibition (Rat)	Rat	13 mg/kg	[1] [2]	

Whole Body			
Fatty Acid	Rat	~30 mg/kg	[1] [2]
Oxidation			
Stimulation (Rat)			

Table 1: In Vitro and In Vivo Efficacy of **CP-640186**.

Experimental Protocols

Two primary methods for assessing fatty acid oxidation in response to **CP-640186** treatment are detailed below: a radiolabeled substrate assay and an oxygen consumption-based assay.

Protocol 1: Fatty Acid Oxidation Assay Using Radiolabeled [3H]Palmitate

This protocol measures the production of [3H]H₂O from the oxidation of [9,10-3H]-palmitate, providing a direct measure of FAO.

Materials:

- Cells of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- **CP-640186**
- [9,10-3H]-palmitic acid
- Fatty acid-free Bovine Serum Albumin (BSA)
- L-carnitine
- Trichloroacetic acid (TCA)

- Scintillation fluid
- Scintillation counter
- Multi-well cell culture plates (e.g., 12-well or 24-well)

Experimental Workflow:



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Figure 2: Workflow for radiolabeled FAO assay.

Procedure:

- Cell Culture: Seed cells in multi-well plates and culture until they reach the desired confluency. For cell types like C2C12 myoblasts, differentiate them into myotubes prior to the assay.
- Preparation of Radiolabeled Substrate:
 - Prepare a stock solution of palmitate complexed to BSA. A common ratio is 5:1 (palmitate:BSA).
 - Add [9,10-3H]-palmitic acid to the palmitate-BSA solution to achieve the desired final specific activity.
- **CP-640186** Treatment:
 - Prepare a stock solution of **CP-640186** in a suitable solvent (e.g., DMSO).
 - Dilute the stock solution in culture medium to the desired final concentrations.
 - Pre-incubate the cells with the **CP-640186**-containing medium or vehicle control for a specified time (e.g., 1-2 hours).

- Fatty Acid Oxidation Assay:
 - Prepare the assay medium containing the [3H]palmitate-BSA complex and L-carnitine in a serum-free medium.
 - Remove the pre-incubation medium from the cells and wash once with PBS.
 - Add the assay medium to each well.
 - Incubate the plates at 37°C for a defined period (e.g., 1-3 hours).
- Measurement of [3H]H₂O Production:
 - At the end of the incubation, transfer the assay medium to a new tube.
 - Precipitate the un-oxidized [3H]palmitate by adding TCA to a final concentration of 10%.
 - Centrifuge the samples to pellet the precipitate.
 - Separate the supernatant containing the [3H]H₂O from the pellet. This can be achieved using methods like anion exchange chromatography.
 - Add the aqueous phase to a scintillation vial with scintillation fluid.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Normalize the counts per minute (CPM) to the protein content of each well.
 - Calculate the fold change in fatty acid oxidation in **CP-640186**-treated cells compared to vehicle-treated controls.

Protocol 2: Fatty Acid Oxidation Assay Using an Extracellular Flux Analyzer

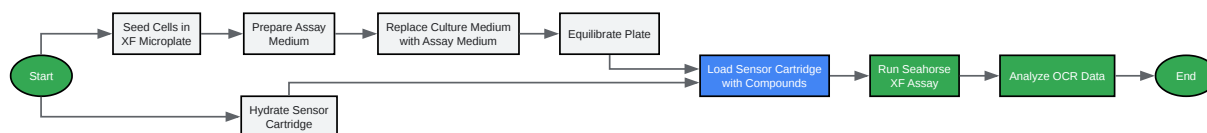
This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR), an indirect measure of mitochondrial respiration and fatty acid

oxidation.

Materials:

- Cells of interest
- Cell culture medium
- Seahorse XF cell culture microplates
- Seahorse XF Base Medium
- L-glutamine, glucose, sodium pyruvate
- L-carnitine
- Palmitate-BSA conjugate
- **CP-640186**
- Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
- Extracellular flux analyzer and associated consumables

Experimental Workflow:



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Figure 3: Workflow for Seahorse XF FAO assay.

Procedure:

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
- Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
- Preparation of Assay Medium:
 - Prepare the Seahorse XF Base Medium supplemented with L-carnitine and low concentrations of glucose and glutamine.
 - Prepare the palmitate-BSA substrate and add it to the assay medium.
- Cell Plate Preparation:
 - On the day of the assay, remove the culture medium from the cells.
 - Wash the cells with the prepared assay medium.
 - Add the final volume of assay medium to each well.
 - Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
- Compound Plate Preparation:
 - Prepare stock solutions of **CP-640186**, oligomycin, FCCP, and rotenone/antimycin A.
 - Load the appropriate ports of the hydrated sensor cartridge with the compounds for sequential injection. A typical injection strategy would be:
 - Port A: Vehicle or **CP-640186**
 - Port B: Oligomycin
 - Port C: FCCP
 - Port D: Rotenone/Antimycin A

- Seahorse XF Assay:
 - Calibrate the instrument with the sensor cartridge.
 - Replace the calibrant plate with the cell plate.
 - Start the assay protocol, which will measure basal OCR and then the OCR response to the sequential injection of the compounds.
- Data Analysis:
 - The software will calculate various parameters of mitochondrial function.
 - The key measurement will be the increase in basal and maximal OCR in the presence of palmitate and **CP-640186** compared to the vehicle control.

Conclusion

CP-640186 is a powerful tool for investigating the role of fatty acid oxidation in cellular metabolism and disease. The protocols outlined in these application notes provide robust and reliable methods for quantifying the effects of **CP-640186** on FAO in a variety of cell types. By utilizing these methodologies, researchers can gain valuable insights into the therapeutic potential of targeting the ACC-CPT1 axis for the treatment of metabolic disorders.

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